molecular formula C15H16O3S B2882225 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene CAS No. 28611-88-3

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

Cat. No.: B2882225
CAS No.: 28611-88-3
M. Wt: 276.35
InChI Key: UIOLSJWGDAXBQR-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene is an organic compound with the molecular formula C15H16O3S. It is a derivative of benzene, featuring a methyl group, a phenoxyethyl group, and a sulfonyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4

    Substitution: Br2/FeBr3, Cl2/AlCl3, HNO3/H2SO4

Major Products Formed

Scientific Research Applications

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the overall molecule. This can affect the compound’s ability to participate in various chemical reactions and interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene is unique due to the presence of both the sulfonyl and phenoxyethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

1-methyl-4-(2-phenoxyethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLSJWGDAXBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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